5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with bromine, methyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 5-bromo-3-methylbenzofuran and 2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethylamine. The key steps in the synthesis may involve:
Bromination: Introduction of the bromine atom to the benzofuran ring.
Amidation: Formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative.
Coupling Reactions: Use of coupling agents to link the furan and piperidine moieties to the benzofuran core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine moieties.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: The bromine atom on the benzofuran ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structure could be useful in the design of novel organic materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-methylpyridine-2-carbonitrile
- 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, 5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific biological activities or material properties that are not present in related compounds.
Properties
Molecular Formula |
C22H25BrN2O3 |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H25BrN2O3/c1-14-6-8-20(27-14)18(25-10-4-3-5-11-25)13-24-22(26)21-15(2)17-12-16(23)7-9-19(17)28-21/h6-9,12,18H,3-5,10-11,13H2,1-2H3,(H,24,26) |
InChI Key |
JZBXXPISENLAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=C(C3=C(O2)C=CC(=C3)Br)C)N4CCCCC4 |
Origin of Product |
United States |
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